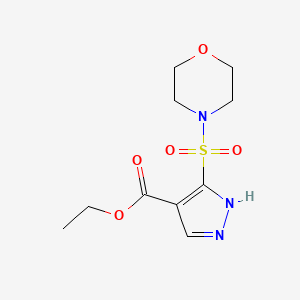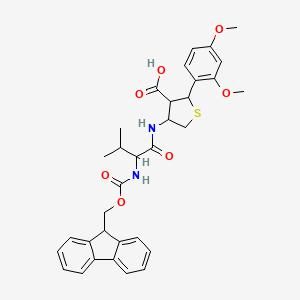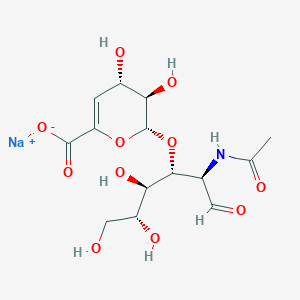
6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine
Overview
Description
“6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine” is a chemical compound with the CAS Number: 1248916-44-0 . It has a molecular weight of 165.17 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 6-fluoro-1-methyl-1H-benzimidazol-2-amine . The InChI code is 1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3, (H2,10,11) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The molecular weight of the compound is 165.17 .Scientific Research Applications
1. Spectroscopic Characterization and Crystallographic Studies
6-Fluoro-N-methyl-1H-1,3-benzodiazol-2-amine and its derivatives have been subject to spectroscopic characterization and crystallographic elucidation. These studies provide insights into their molecular structures and properties, which are crucial for understanding their behavior in various applications (Al-Harthy et al., 2019).
2. Antitumor Properties
Research has shown that derivatives of this compound possess potent antitumor properties. These compounds have been evaluated for their efficacy against various tumor cell lines, suggesting their potential in cancer treatment (Bradshaw et al., 2002).
3. Synthesis of Novel Derivatives and Their Biological Activities
The synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, which are closely related to this compound, has been achieved. These derivatives have been screened for antimicrobial and anticancer activities, highlighting their potential in pharmacological research (Kumbhare et al., 2014).
4. Application in Radiopharmaceuticals
Derivatives of this compound have been developed for use as radiopharmaceuticals. These compounds have shown promise in binding to human amyloid beta plaques, suggesting their potential application in neurologic and oncologic PET imaging (Serdons et al., 2009).
5. Synthesis of Fluorinated Heterocyclic Compounds
Research has been conducted on the synthesis of fluorinated heterocyclic compounds, including derivatives of this compound. These studies focus on evaluating their physical, chemical, and biological properties, which are relevant for various pharmacological applications (Binoy et al., 2021).
Safety and Hazards
properties
IUPAC Name |
6-fluoro-N-methyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMWWKJQYUELFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B1532702.png)


![7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol](/img/structure/B1532707.png)



![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)


![1-[(Phenylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532717.png)
![4-(2-Formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532721.png)

